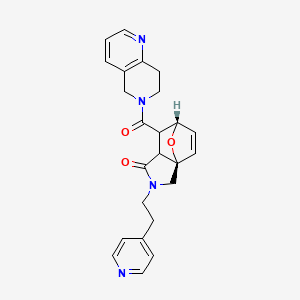

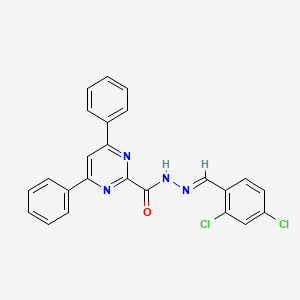

![molecular formula C15H13N3O3S B5543703 5,6-二甲基-3-(4-硝基苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5543703.png)

5,6-二甲基-3-(4-硝基苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one" belongs to the family of thienopyrimidinones, a class of compounds known for their diverse pharmacological activities and structural significance in medicinal chemistry.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step processes. For example, Shi et al. (2018) described a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, which is characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be characterized by techniques such as X-ray diffraction analysis. For instance, Artem’eva and Petrova (2022) synthesized 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone and characterized it using IR, 1H NMR spectroscopy, and X-ray diffraction, highlighting the structural arrangement and intermolecular interactions in the crystal (Artem’eva & Petrova, 2022).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic ipso-substitution. A study by Zh. et al. (2013) demonstrated that the reaction direction depends on the substituents present in the pyrimidine and thiophene rings, with possibilities of ipso-substitution or oxidation to form carboxyl groups (Zh. et al., 2013).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility and crystalline structure, can be inferred from studies like that of Artem’eva and Petrova (2022), where the compound's solubility in various solvents and resistance to air oxygen and moisture were noted (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties, particularly reactivity and stability, are highlighted in studies like that by Zh. et al. (2013), where the effects of different substituents on the thieno[2,3-d]pyrimidin-4(3H)-one core were analyzed (Zh. et al., 2013).

科学研究应用

抗菌活性

该化合物已被研究其抗菌特性。一项研究探索了新的吡啶并噻吩并嘧啶和吡啶并噻吩并三嗪的合成,发现一些合成的化合物显示出体外抗菌活性。这表明 5,6-二甲基-3-(4-硝基苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物在开发抗菌剂方面的潜力 (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

抗肿瘤活性

研究已经确定了相关的噻吩并[2,3-d]嘧啶化合物的抗肿瘤潜力。2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶 (BW301U) 的合成和抗肿瘤活性对大鼠 Walker 256 肉瘤具有显着的活性。这突出了探索 5,6-二甲基-3-(4-硝基苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮用于抗肿瘤应用的相关性 (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

HIV RT 相关核糖核酸酶 H 的变构抑制

一项关于噻吩并嘧啶酮衍生物(包括 5,6-二甲基-2-(4-硝基苯基)噻吩并[2,3-d]嘧啶-4(3H)-酮)的研究表明它们具有占据 p66 核糖核酸酶 H 结构域和 HIV 逆转录酶的 p51 拇指之间的界面的能力。此作用诱导构象变化,抑制催化,为通过变构抑制治疗 HIV 指出一种新方法 (Takashi Masaoka, Suhman Chung, P. Caboni, J. Rausch, Jennifer A. Wilson, Humeyra Taskent-Sezgin, J. Beutler, G. Tocco, S. L. Le Grice, 2013).

微波辐射下的合成

该化合物的合成途径涉及微波辐射下的反应,突出了可能在反应速度和效率方面提供优势的技术。这可能与快速合成噻吩并[2,3-d]嘧啶衍生物以用于各种应用有关 (Serge Djekou, A. Gellis, H. El-kashef, P. Vanelle, 2006).

量子化学研究

已对类似的噻吩并[2,3-d]嘧啶-4-酮进行了量子化学研究,提供了对其电子结构和反应性的见解。此类研究对于了解这些化合物的基本性质至关重要,并且可以为其进一步开发和应用提供信息 (M. K. Mamarahmonov, L. I. Belen’kii, N. D. Chuvylkin, M. A. Ashirmatov, B. Elmuradov, I. Ortikov, A. Kodirov, Kh. M. Shakhidoyatov, 2014).

属性

IUPAC Name |

5,6-dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9-10(2)22-14-13(9)15(19)17(8-16-14)7-11-3-5-12(6-4-11)18(20)21/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCXQVUKYOLASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)